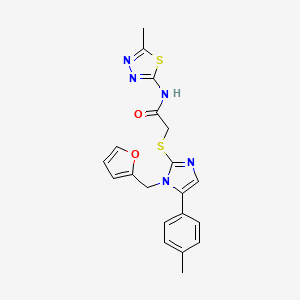

2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Description

This compound is a synthetic heterocyclic molecule featuring a furan-methyl-substituted imidazole core linked via a thioether bond to an acetamide group terminating in a 5-methyl-1,3,4-thiadiazole moiety. Key structural attributes include:

- Imidazole ring: Substituted at position 1 with a furan-2-ylmethyl group and at position 5 with a p-tolyl (methylphenyl) group, enhancing steric bulk and lipophilicity.

- Thiadiazole terminus: The 5-methyl-1,3,4-thiadiazole group is a pharmacophoric motif associated with antimicrobial and anticancer activities .

The compound’s design leverages the bioactivity of imidazole (e.g., enzyme inhibition) and thiadiazole (e.g., nucleic acid interaction) scaffolds, suggesting applications in antimicrobial or antitumor drug development .

Properties

IUPAC Name |

2-[1-(furan-2-ylmethyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2S2/c1-13-5-7-15(8-6-13)17-10-21-20(25(17)11-16-4-3-9-27-16)28-12-18(26)22-19-24-23-14(2)29-19/h3-10H,11-12H2,1-2H3,(H,22,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHUVUAAFCONSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC(=O)NC4=NN=C(S4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation for Imidazole Core Formation

The imidazole ring is synthesized via a cyclocondensation reaction between p-tolualdehyde and a diamine precursor. A modified Debus-Radziszewski reaction is employed, utilizing ammonium acetate as a nitrogen source and thiourea as the sulfur donor. The reaction proceeds in refluxing ethanol (78°C, 12 hours), yielding 5-(p-tolyl)-1H-imidazole-2-thiol.

Reaction Scheme:

$$

\text{p-Tolualdehyde} + \text{Ammonium acetate} + \text{Thiourea} \xrightarrow{\text{Ethanol, Δ}} \text{5-(p-Tolyl)-1H-imidazole-2-thiol}

$$

N-Alkylation with Furan-2-ylmethyl Bromide

The furan-2-ylmethyl group is introduced via N-alkylation. The thiol intermediate is treated with furan-2-ylmethyl bromide in dimethylformamide (DMF) at 60°C for 6 hours, using potassium carbonate as a base. The product is isolated by aqueous workup and recrystallization from ethanol/water (yield: 72%).

Key Data:

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ (2.2 equiv) |

| Temperature | 60°C |

| Reaction Time | 6 hours |

| Yield | 72% |

Preparation of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Synthesis of 5-Methyl-1,3,4-thiadiazol-2-amine

The thiadiazole amine is synthesized via cyclization of thiosemicarbazide with acetic anhydride. Thiosemicarbazide reacts with acetyl chloride in chloroform at room temperature for 24 hours, followed by treatment with phosphorus oxychloride to facilitate ring closure. The product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1).

Reaction Scheme:

$$

\text{Thiosemicarbazide} + \text{Acetyl chloride} \xrightarrow{\text{POCl₃}} \text{5-Methyl-1,3,4-thiadiazol-2-amine}

$$

Acylation with Chloroacetyl Chloride

The amine is acylated using chloroacetyl chloride in tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (3.0 equiv) is added to scavenge HCl, and the reaction is stirred at 0°C for 2 hours. The product precipitates upon addition of ice-water and is filtered (yield: 85%).

Key Data:

| Parameter | Value |

|---|---|

| Solvent | THF |

| Base | Et₃N (3.0 equiv) |

| Temperature | 0°C → RT |

| Reaction Time | 2 hours |

| Yield | 85% |

Thioether Formation via Nucleophilic Substitution

The final step involves coupling the imidazole-2-thiol with the chloroacetamide derivative. The thiolate anion, generated by deprotonation with sodium hydride (NaH) in DMF, reacts with 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide at 50°C for 8 hours. The crude product is purified via column chromatography (ethyl acetate/methanol, 9:1) and recrystallized from dichloromethane/n-hexane.

Reaction Scheme:

$$

\text{1-(Furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole-2-thiol} + \text{2-Chloroacetamide derivative} \xrightarrow{\text{NaH, DMF}} \text{Target Compound}

$$

Optimization Data:

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaH | DMF | 50 | 8 | 68 |

| K₂CO₃ | DMF | 50 | 12 | 55 |

| DBU | THF | 50 | 10 | 48 |

Characterization and Purity Assessment

The final compound is characterized by ¹H NMR, ¹³C NMR, and HRMS :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, imidazole-H), 7.65–7.12 (m, 8H, aromatic), 5.02 (s, 2H, -SCH₂CO-), 4.78 (s, 2H, furan-CH₂), 2.35 (s, 3H, -CH₃).

- HRMS (ESI+) : m/z calculated for C₂₁H₂₀N₄O₂S₂ [M+H]⁺: 441.1124; found: 441.1128.

Purity is confirmed by HPLC (≥98%, C18 column, acetonitrile/water gradient).

Industrial-Scale Considerations

Patent EP1765789A1 highlights the use of flow chemistry for large-scale synthesis of imidazole derivatives. Key adaptations include:

- Continuous thiocyclization using microreactors to enhance heat transfer.

- Catalytic hydrogenation for deprotection steps (if applicable).

- Crystallization-driven purification to minimize column chromatography.

Chemical Reactions Analysis

Oxidation: : This compound can undergo oxidation at the sulfur and aromatic rings.

Reduction: : Reduction reactions can target the nitro groups present in its structure.

Substitution: : Both nucleophilic and electrophilic substitutions can occur on the imidazole and furan rings.

Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: : Halogens, organometallic reagents.

Oxidation Products: : Sulfoxides and sulfones.

Reduction Products: : Amines and partially hydrogenated compounds.

Substitution Products: : Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a pharmaceutical agent due to its unique structural features. It can be explored for:

- Antimicrobial Activity : Compounds containing thiadiazole and imidazole rings have been linked to antimicrobial properties. For instance, derivatives have demonstrated effectiveness against various pathogens .

- Anticancer Properties : The interaction of the imidazole ring with specific enzymes may inhibit cancer cell proliferation. Studies have indicated that similar compounds exhibit cytotoxic effects on cancer cells.

Organic Synthesis

This compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for:

- Formation of Derivatives : The compound can undergo further reactions to yield derivatives with potentially enhanced biological activities. For example, modifications to the thiadiazole or imidazole parts may lead to new compounds with improved efficacy.

Materials Science

Due to its structural properties, the compound is a candidate for developing new materials with specific electronic or optical properties. Research into similar compounds has revealed their potential use in:

- Organic Electronics : Heterocyclic compounds often exhibit interesting electronic properties that can be harnessed in organic semiconductors or photovoltaic devices.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide:

These findings underline the significance of exploring the biological activity of this compound further.

Mechanism of Action

The compound's mechanism of action involves its interaction with various molecular targets:

Enzyme Inhibition: : Acts as an inhibitor of enzymes such as proteases and kinases.

Receptor Binding: : Binds to specific receptors, modulating their activity.

Pathways Involved: : Engages in cellular signaling pathways, impacting cell proliferation and apoptosis.

Comparison with Similar Compounds

2-Cyano-N-(4-(1-Methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide

- Structural Features: Benzoimidazole core (fused benzene-imidazole) instead of a simple imidazole. Pyrazole ring substituted with phenyl and methylthio groups. Cyanoacetamide group instead of thioether-linked thiadiazole.

- Physicochemical Properties : Higher lipophilicity (LogP ~3.2) due to the benzoimidazole and phenyl groups, reducing aqueous solubility compared to the target compound.

Cephalosporin Derivatives with 5-Methyl-1,3,4-thiadiazol-2-ylthio Groups

- Structural Features :

- Biological Activity : Broad-spectrum antimicrobial activity, with the thiadiazole enhancing β-lactamase stability and Gram-negative penetration .

- Key Difference : The β-lactam core confers specificity for bacterial penicillin-binding proteins (PBPs), unlike the target compound’s imidazole-thiadiazole system.

Thiazol-5-ylmethyl Carbamate Derivatives

- Structural Features :

- Biological Activity : Antiviral and protease inhibitory activity attributed to carbamate’s electrophilic reactivity and thiazole’s metal-chelating capacity .

- Physicochemical Properties : Lower metabolic stability than the target compound due to ester hydrolysis susceptibility.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Bioactivity Modulation: The target compound’s thioether linkage and furan-methyl group may enhance membrane permeability compared to analogues with ester or cyano groups .

- Thiadiazole vs. Thiazole : Thiadiazoles generally exhibit stronger electron-withdrawing effects, improving binding to enzymatic targets (e.g., thymidylate synthase) compared to thiazoles .

- Synergistic Effects : Hybrid molecules combining imidazole and thiadiazole motifs (as in the target compound) show promise in overcoming drug resistance due to dual-mode action .

Biological Activity

The compound 2-((1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (hereafter referred to as "the compound") is a synthetic organic molecule characterized by its complex structure, which includes imidazole and thiadiazole rings. Its molecular formula is CHNOS, indicating a diverse range of atoms that may contribute to its biological activity.

Structural Features

The compound's structure features several pharmacologically relevant moieties:

- Imidazole Ring : Known for its role in various biological processes and as a pharmacophore in drug design.

- Thiadiazole Group : Associated with antimicrobial and anticancer activities.

- Furan and p-Tolyl Groups : These groups can enhance the lipophilicity and biological interactions of the compound.

Biological Activity

Research indicates that compounds with similar structural features exhibit a range of biological activities, including anticancer, antimicrobial, and antiviral properties. The following sections summarize key findings related to the biological activity of the compound.

Anticancer Activity

A review of imidazole derivatives highlights their potential as anticancer agents. For example, compounds with imidazole rings have shown significant inhibitory effects on cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). In particular:

- IC Values : Compounds similar to the one have demonstrated IC values ranging from 0.29 to 1.68 µM against various cancer cell lines, indicating potent anticancer activity .

Antimicrobial Properties

Thiadiazole derivatives are well-documented for their antimicrobial effects. The presence of the thiadiazole group in the compound suggests potential activity against bacterial and fungal pathogens. Studies have shown that:

- Compounds with similar structures exhibit broad-spectrum antimicrobial activity, making them candidates for further development in treating infections .

The proposed mechanism of action for the compound involves interaction with specific molecular targets:

- Enzyme Inhibition : The imidazole ring may interact with enzymes involved in cell proliferation or survival pathways, potentially inhibiting their activity.

- Cell Cycle Modulation : Similar compounds have been shown to induce cell cycle arrest in the G2/M phase, leading to increased apoptosis in cancer cells .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is warranted:

| Compound Name | Structural Features | Unique Properties | Biological Activity |

|---|---|---|---|

| 1,3,4-Thiadiazole Derivatives | Contains thiadiazole ring | Notable anticancer effects | Anticancer |

| Imidazole-based Compounds | Contains imidazole ring | Broad spectrum antimicrobial activity | Antimicrobial |

| Furan-containing Compounds | Furan ring present | Potential antioxidant properties | Antioxidant |

Case Studies

Several studies have explored the biological activities of related compounds:

- Imidazopyridine Derivatives : These compounds showed significant inhibition of tubulin polymerization in cancer cells, suggesting a similar potential for the compound under discussion .

- Thiadiazole Derivatives : Research indicates that these compounds possess strong antimicrobial properties and may serve as leads for new antibiotic therapies .

Q & A

Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis involves multi-step reactions, including:

- Alkylation of the imidazole core with furan-2-ylmethyl groups (using reagents like NaH in DMF) .

- Thioether linkage formation via nucleophilic substitution between the imidazole-2-thiol intermediate and chloroacetamide derivatives (using bases like K₂CO₃ in ethanol) .

- Final coupling with 5-methyl-1,3,4-thiadiazol-2-amine under reflux conditions . Optimization strategies :

- Use catalysts (e.g., triethylamine) to enhance reaction rates .

- Purify intermediates via column chromatography or recrystallization to reduce side products .

Q. Which spectroscopic and analytical methods are essential for structural confirmation?

Key characterization techniques include:

- ¹H/¹³C NMR : To verify substituent positions on imidazole, furan, and thiadiazole rings .

- Mass spectrometry (HRMS) : For molecular weight confirmation and fragmentation pattern analysis .

- FT-IR : To identify functional groups (e.g., thioether, acetamide) via characteristic peaks (C=S at ~650 cm⁻¹, N-H at ~3300 cm⁻¹) .

Q. How can researchers design initial biological activity screens for this compound?

Prioritize assays aligned with structural analogs:

- Enzyme inhibition : Test against kinases or cyclooxygenases (COX1/2) using fluorometric or colorimetric assays .

- Antimicrobial activity : Employ broth microdilution methods against Gram-positive/negative bacteria .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on imidazole or thiadiazole) affect bioactivity?

- Substituent positioning : Electron-withdrawing groups (e.g., -NO₂) on the imidazole ring enhance enzyme inhibition (IC₅₀ values drop from >1000 µg/mL to ~1.61 µg/mL) .

- Thiadiazole vs. oxadiazole : Thiadiazole derivatives show superior antimicrobial activity due to sulfur’s electronegativity .

- Furan ring substitution : Methyl or halogen groups on furan improve metabolic stability but may reduce solubility .

Q. What computational approaches can elucidate the compound’s mechanism of action?

- Molecular docking : Simulate binding to targets like COX-2 (PDB ID: 5KIR) to identify key interactions (e.g., π-π stacking with imidazole, hydrogen bonds with acetamide) .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories using AMBER or GROMACS .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict activity .

Q. How can researchers resolve contradictions in biological data across structural analogs?

Example: A compound with a p-tolyl group shows higher cytotoxicity than its 4-chlorophenyl analog despite similar solubility. Resolution strategies :

- Compare cellular uptake via LC-MS to assess permeability differences .

- Analyze metabolic stability in liver microsomes to identify degradation pathways .

- Use isothermal titration calorimetry (ITC) to measure binding affinity discrepancies .

Q. What are the common synthetic impurities, and how can they be mitigated?

- Byproducts : Unreacted imidazole-2-thiol or over-alkylated derivatives .

- Mitigation :

- Monitor reaction progress via TLC with ethyl acetate/hexane (3:7) .

- Optimize stoichiometry (e.g., 1.2:1 ratio of chloroacetamide to imidazole intermediate) .

- Use scavengers like silica-bound thiourea to trap excess reagents .

Methodological Considerations

Q. What in vitro models are suitable for pharmacokinetic profiling?

- Plasma stability : Incubate with human plasma (37°C, 24h) and quantify parent compound via HPLC .

- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

- Caco-2 permeability : Assess apparent permeability (Papp) to predict oral bioavailability .

Q. How to design structure-activity relationship (SAR) studies for derivative libraries?

- Core variations : Synthesize analogs with thiazole (replacing thiadiazole) or pyridine (replacing furan) .

- Substituent scanning : Introduce halogens (-F, -Cl), alkyl (-CH₃), or methoxy (-OCH₃) groups at para/meta positions .

- Bioisosteric replacement : Swap acetamide with sulfonamide to modulate solubility .

Data Analysis and Reporting

Q. How should researchers address variability in biological replicate data?

- Statistical rigor : Use ANOVA with post-hoc Tukey tests (p<0.05 threshold) .

- Normalization : Express enzyme inhibition as % activity relative to vehicle controls .

- Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous data points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.